

Orthorhombic to hexagonal phase transition in BaCO₃

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Barium carbonate

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An In-Depth Technical Guide to the Orthorhombic-Hexagonal Phase Transition in **Barium Carbonate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium carbonate (BaCO₃), a compound found naturally as the mineral witherite, is a material of significant interest in various scientific and industrial fields, including the manufacturing of specialty glass, ceramics, and certain pharmaceuticals. Its polymorphic nature, particularly the reversible phase transition between the low-temperature orthorhombic (α -BaCO₃) and the high-temperature hexagonal (β -BaCO₃) phases, is a critical aspect that influences its properties and applications. Understanding the thermodynamics, kinetics, and structural changes associated with this transition is paramount for controlling material synthesis, performance, and stability.

This technical guide provides a comprehensive overview of the orthorhombic to hexagonal phase transition in BaCO₃, consolidating key quantitative data, detailing experimental methodologies for its characterization, and visualizing the underlying structural transformations and experimental workflows.

Thermodynamics and Structural Characteristics of the Phase Transition

The transformation of BaCO_3 from an orthorhombic to a hexagonal crystal structure is a first-order, reversible phase transition that occurs at elevated temperatures. This transition is characterized by significant changes in the crystal lattice, leading to alterations in the material's physical and chemical properties.

Transition Temperatures and Enthalpy

The phase transition from the orthorhombic (α) phase to the hexagonal (β) phase has been consistently reported to occur at approximately 811 °C (1084 K).^[1] Upon further heating, a second phase transition to a cubic (γ) phase is observed at temperatures ranging from 940 °C to 988 °C.^[1]

While the transition temperature is well-documented, specific values for the enthalpy of the orthorhombic to hexagonal transition are not extensively reported in the literature. However, thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), clearly indicate an endothermic peak at the transition temperature, confirming the energy absorption associated with this structural change.^[1] One study on the heat capacity of witherite at low temperatures observed an anomaly between 170 K and 267 K, with an enthalpy effect of 152 J mol⁻¹, though this is not related to the high-temperature phase transition.^[2]

Crystal Structure Transformation

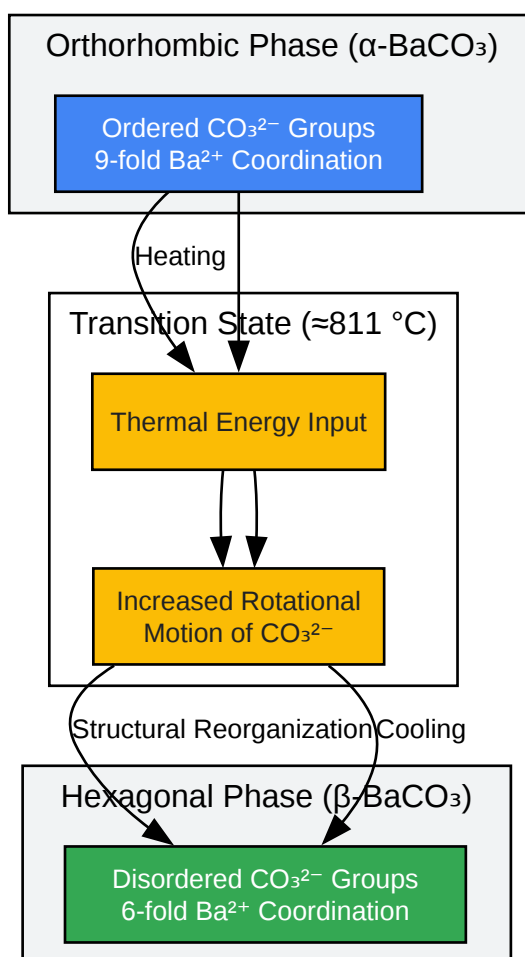
The orthorhombic phase of BaCO_3 , stable at ambient conditions, belongs to the space group Pmcn and is isostructural with the mineral aragonite.^{[1][3]} The high-temperature hexagonal phase is characterized by the space group R3m.^{[1][3][4]} This transformation involves a significant rearrangement of the constituent ions, resulting in a more symmetric crystal lattice at higher temperatures. A notable feature of this transition is a significant volume increase of approximately 2.8%.^{[3][4]}

Table 1: Crystallographic Data for the Orthorhombic to Hexagonal Phase Transition in BaCO_3

Property	Orthorhombic (α -BaCO ₃) Phase (at 25 °C)	Hexagonal (β -BaCO ₃) Phase (at 820 °C)
Crystal System	Orthorhombic	Hexagonal (Trigonal)
Space Group	Pmcn	R3m
Lattice Parameters	a = 5.3103 Å, b = 8.9122 Å, c = 6.4365 Å[1]	a = 5.46 Å, c = 10.02 Å
Unit Cell Volume	304.5 Å ³	258.1 Å ³ (per formula unit volume increases)
Coordination of Ba ²⁺	9	6

Mechanism of the Phase Transition

The transition from the orthorhombic to the hexagonal phase is a displacive transformation. At the atomic level, it is understood to involve a reorientation of the carbonate (CO₃²⁻) groups and a change in the coordination environment of the barium (Ba²⁺) ions. In the orthorhombic structure, the carbonate groups have a specific orientation, which becomes more disordered as the temperature increases, leading to the higher symmetry of the hexagonal phase. This increased rotational motion of the carbonate ions is a key driver for the phase transition.



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Mechanism of the Orthorhombic to Hexagonal Phase Transition in BaCO_3 .

Influence of External Factors

Effect of Pressure

At room temperature, increasing pressure does not induce the transition to the hexagonal phase. Instead, high-pressure studies have shown that witherite (orthorhombic BaCO_3) transforms into a different, denser orthorhombic phase with a post-aragonite structure at approximately 8 GPa.^[5] The high-temperature hexagonal phase is, therefore, a polymorph favored by thermal energy at ambient pressure rather than high pressure.

Effect of Doping

The influence of doping on the orthorhombic to hexagonal phase transition in pure BaCO_3 has not been extensively studied. However, research on related complex oxides containing **barium carbonate** as a component suggests that the introduction of dopants can significantly alter phase transition temperatures. For instance, in BaTiO_3 , doping can induce structural phase transitions.[6] Computational studies on other perovskites like BaThO_3 show that doping with elements such as Mg, Ca, and Sr can lead to phase transformations.[7] It is plausible that substituting Ba^{2+} with smaller isovalent cations like Sr^{2+} or Ca^{2+} could influence the transition temperature in BaCO_3 , but dedicated experimental or computational studies are needed to confirm this.

Experimental Characterization Protocols

The study of the orthorhombic to hexagonal phase transition in BaCO_3 relies on several key analytical techniques. The following sections provide detailed methodologies for these experiments.

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is the primary technique for identifying crystal structures and their transformations as a function of temperature.

Objective: To determine the crystal structure of BaCO_3 at various temperatures and identify the transition temperature from the orthorhombic to the hexagonal phase.

Methodology:

- **Sample Preparation:** A fine powder of high-purity BaCO_3 is prepared. The powder is typically loaded into a sample holder suitable for high-temperature measurements, such as a platinum or alumina strip heater or a ceramic crucible.[8]
- **Instrumentation:** A powder X-ray diffractometer equipped with a high-temperature chamber is used. The chamber should be capable of reaching at least 1000 °C and may allow for controlled atmospheres (e.g., air, inert gas, or vacuum) to prevent unwanted reactions.[9][10]
- **Data Collection:**
 - An initial XRD pattern is collected at room temperature.

- The sample is then heated in a stepwise or continuous manner. For stepwise heating, the temperature is increased in increments (e.g., 20-50 °C), and an XRD pattern is collected at each temperature after allowing for thermal equilibration.[8]
- A typical angular range (2θ) for data collection is 10-80°.
- The heating rate is a critical parameter and is typically in the range of 2-10 °C/min.
- Data Analysis: The collected XRD patterns are analyzed using software capable of Rietveld refinement. This allows for the determination of the space group, lattice parameters, and atomic positions at each temperature. The phase transition is identified by the disappearance of diffraction peaks characteristic of the orthorhombic phase and the appearance of peaks corresponding to the hexagonal phase.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the phase transition, providing information on the transition temperature and enthalpy.

Objective: To determine the onset temperature, peak temperature, and enthalpy of the orthorhombic to hexagonal phase transition.

Methodology:

- Sample Preparation: A small, accurately weighed amount of powdered BaCO_3 (typically 5-15 mg) is placed in a DSC pan, often made of alumina or platinum. An empty pan is used as a reference.
- Instrumentation: A DSC instrument capable of operating up to at least 1000 °C is required. The experiment is typically run under a controlled atmosphere, such as a continuous flow of nitrogen or argon, to ensure an inert environment.
- Data Collection:
 - The sample and reference are heated at a constant rate, commonly 10 °C/min.
 - The heat flow to the sample is measured relative to the reference as a function of temperature.

- **Data Analysis:** The phase transition is observed as an endothermic peak in the DSC curve. The onset temperature of the peak is typically taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

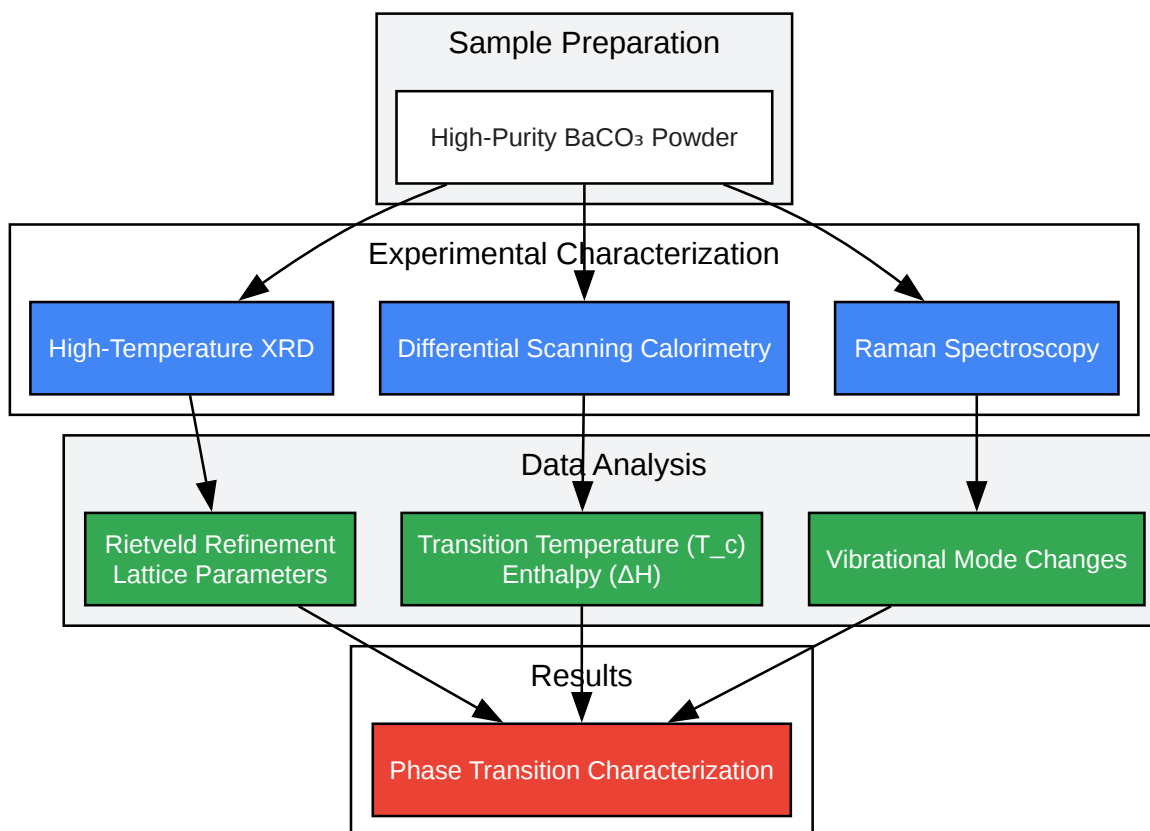
Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of a material, which are sensitive to changes in crystal structure.

Objective: To monitor the changes in the vibrational spectra of BaCO_3 across the phase transition.

Methodology:

- **Sample Preparation:** A small amount of powdered BaCO_3 is placed on a stage that can be heated.
- **Instrumentation:** A Raman spectrometer equipped with a laser source (e.g., an argon ion laser with a wavelength of 514.5 nm) and a heating stage is used.
- **Data Collection:**
 - A Raman spectrum is collected at room temperature.
 - The sample is heated, and spectra are recorded at various temperatures, particularly around the expected transition temperature.
- **Data Analysis:** The phase transition is identified by the appearance, disappearance, or shifting of Raman bands. The vibrational modes of the orthorhombic and hexagonal phases are distinct, allowing for a clear identification of the structural change.



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Experimental Workflow for Characterizing the BaCO₃ Phase Transition.

Conclusion

The orthorhombic to hexagonal phase transition in **barium carbonate** is a fundamental solid-state transformation with significant implications for materials science and related disciplines. This guide has provided a detailed overview of the thermodynamic and structural aspects of this transition, highlighting the key changes in crystal structure and the influence of external parameters. The detailed experimental protocols for High-Temperature X-ray Diffraction, Differential Scanning Calorimetry, and Raman Spectroscopy offer a practical framework for researchers investigating this and similar phase transitions. A thorough understanding of these principles and methodologies is essential for the rational design and application of materials where **barium carbonate** is a key component. Further research into the precise enthalpy of this transition and the effects of specific dopants would provide a more complete picture of this important material property.

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- To cite this document: BenchChem. [Orthorhombic to hexagonal phase transition in BaCO₃]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7798742#orthorhombic-to-hexagonal-phase-transition-in-baco3]

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